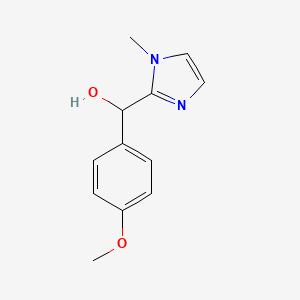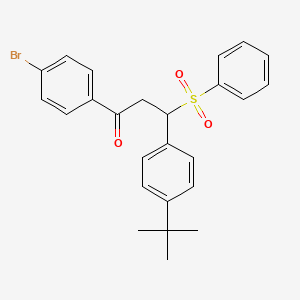
1-(4-bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)-1-propanone, also known as BTPP, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. BTPP is a ketone derivative that belongs to the family of diarylpropanone compounds.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)-1-propanone is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of specific enzymes and proteins. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been reported to inhibit the activity of protein tyrosine phosphatases, which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral infections, this compound has been shown to inhibit viral replication by interfering with the viral life cycle. In inflammation, this compound has been reported to reduce the production of pro-inflammatory cytokines, leading to the attenuation of the inflammatory response.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in common organic solvents, which makes it suitable for use in various assays. However, this compound has some limitations, including its potential toxicity and the need for careful handling and safety precautions.
Future Directions
The potential applications of 1-(4-bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)-1-propanone are vast, and several future directions can be explored. One possible direction is the development of this compound-based therapeutics for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is the investigation of this compound as a tool for probing biological processes, such as epigenetic regulation and cell signaling pathways. Additionally, the synthesis of this compound analogs with improved properties and reduced toxicity could be explored.
In conclusion, this compound is a versatile compound with diverse applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to contribute significantly to the development of novel therapeutics and the understanding of biological processes.
Synthesis Methods
1-(4-bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)-1-propanone can be synthesized through a multistep process involving the reaction of 4-bromobenzaldehyde with 4-tert-butylbenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a reaction with phenylsulfonyl chloride and a reducing agent, such as sodium borohydride. The final product is obtained through purification and recrystallization processes. The synthesis of this compound requires careful handling and safety precautions due to the use of hazardous reagents.
Scientific Research Applications
1-(4-bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)-1-propanone has been extensively studied for its potential applications in various fields such as medicine, chemistry, and biology. In medicine, this compound has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In chemistry, this compound has been used as a reagent for the synthesis of other compounds. In biology, this compound has been employed as a tool for probing biological processes and as a potential therapeutic agent.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-bromophenyl)-3-(4-tert-butylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrO3S/c1-25(2,3)20-13-9-19(10-14-20)24(30(28,29)22-7-5-4-6-8-22)17-23(27)18-11-15-21(26)16-12-18/h4-16,24H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZWFNGQOBMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387255 |
Source


|
| Record name | AC1MEVGN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6076-89-7 |
Source


|
| Record name | AC1MEVGN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

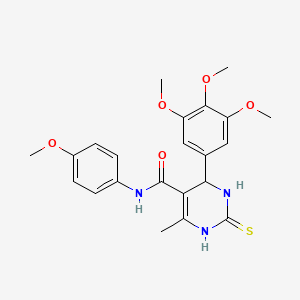
![N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4993600.png)
![2,2'-[[(4-methoxyphenyl)methylene]bis(thio)]diacetic acid](/img/structure/B4993604.png)

![4-[(4-chlorobenzyl)oxy]-N-(2-iodophenyl)-3-methoxybenzamide](/img/structure/B4993616.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4993622.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4993628.png)
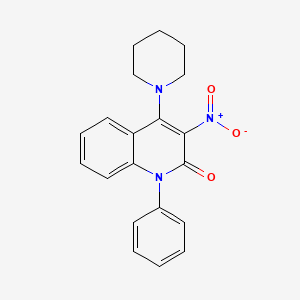
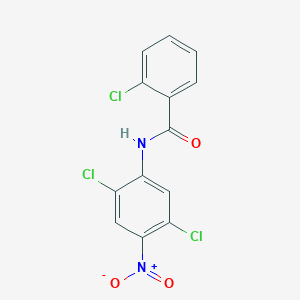
![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4993639.png)

![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4993670.png)
![N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B4993672.png)
